molecular formula C7H11N3 B3356834 4,5,6,7-Tetrahydro-2H-indazol-2-amine CAS No. 69331-59-5

4,5,6,7-Tetrahydro-2H-indazol-2-amine

Cat. No.: B3356834
CAS No.: 69331-59-5
M. Wt: 137.18 g/mol
InChI Key: FKTXGIJQSQQIKZ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-indazol-2-amine is a heterocyclic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2H-indazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a strong acid or base catalyst, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, which can enhance the efficiency and safety of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2H-indazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of indazole-2-carboxylic acids.

  • Reduction: Reduction reactions can produce indazole-2-amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various alkylated indazoles.

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-indazol-2-amine has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, including inflammation and hypertension.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

4,5,6,7-Tetrahydro-2H-indazol-2-amine is structurally similar to other indazole derivatives, such as indazole-3-amine and indazole-4-amine. its unique substitution pattern and chemical properties make it distinct in terms of reactivity and biological activity. These differences can be exploited to develop new compounds with improved properties.

Comparison with Similar Compounds

  • Indazole-3-amine

  • Indazole-4-amine

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

Properties

IUPAC Name

4,5,6,7-tetrahydroindazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-10-5-6-3-1-2-4-7(6)9-10/h5H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTXGIJQSQQIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545723
Record name 4,5,6,7-Tetrahydro-2H-indazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69331-59-5
Record name 4,5,6,7-Tetrahydro-2H-indazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-2H-indazol-2-amine
Reactant of Route 2
4,5,6,7-Tetrahydro-2H-indazol-2-amine
Reactant of Route 3
4,5,6,7-Tetrahydro-2H-indazol-2-amine
Reactant of Route 4
4,5,6,7-Tetrahydro-2H-indazol-2-amine
Reactant of Route 5
4,5,6,7-Tetrahydro-2H-indazol-2-amine
Reactant of Route 6
4,5,6,7-Tetrahydro-2H-indazol-2-amine

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